![molecular formula C23H23N3O3S B2963053 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203166-23-7](/img/structure/B2963053.png)
1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a complex organic molecule that contains several functional groups, including a benzyl group, a phenylsulfonyl group, a tetrahydroquinoline ring, and a urea linkage . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and a cyclic structure. The tetrahydroquinoline ring is a heterocyclic compound containing a nitrogen atom, which could participate in various chemical reactions . The phenylsulfonyl and benzyl groups are aromatic and could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The urea linkage could participate in hydrolysis reactions, while the tetrahydroquinoline ring could undergo electrophilic substitution reactions . The phenylsulfonyl group could act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the urea linkage could result in significant intermolecular hydrogen bonding, influencing its solubility and melting point .Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Antimicrobial Activity
A study by Elkholy and Morsy (2006) focused on the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, exploring the reactivity of these compounds towards various reagents and their antimicrobial activity. This research sheds light on the potential of such compounds in synthesizing new materials with significant biological activities (Elkholy & Morsy, 2006).
Safer Chemical Synthesis Methods
Saczewski et al. (2006) introduced dimethylaminopyridinium carbamoylides as non-hazardous substitutes for arylsulfonyl isocyanates, which are widely used in the production of arylsulfonyl carbamates and ureas. This advancement points towards safer and more sustainable chemical synthesis methods (Saczewski, Kornicka, & Brzozowski, 2006).
Asymmetric Synthesis of Tetrahydroisoquinolines
Wünsch and Nerdinger (1999) developed a novel asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing the potential of using chiral substrates in the diastereoselective synthesis of complex molecular structures (Wünsch & Nerdinger, 1999).
Novel Urea and Bis-Urea Derivatives
Perković et al. (2016) synthesized and evaluated novel urea and bis-urea primaquine derivatives for their antiproliferative effects against cancer cell lines, particularly breast carcinoma. This study highlights the potential therapeutic applications of urea derivatives in cancer treatment (Perković et al., 2016).
Sulfonamide Reactions
Simov and Antonova (1976) examined the reactions of 3-phenylsulfonylbenzothiazclone with amines, contributing to the understanding of how phenylsulfonyl groups influence the direction and acceleration of aminolysis, potentially impacting the synthesis of N-substituted thiocarbamic acids and their derivatives (Simov & Antonova, 1976).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-benzylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(24-17-18-8-3-1-4-9-18)25-20-14-13-19-10-7-15-26(22(19)16-20)30(28,29)21-11-5-2-6-12-21/h1-6,8-9,11-14,16H,7,10,15,17H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUJGHRPZPSPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.